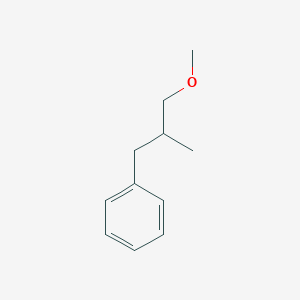

(3-Methoxy-2-methylpropyl)benzene

Vue d'ensemble

Description

(3-Methoxy-2-methylpropyl)benzene, commonly known as p-cymene, is a naturally occurring aromatic hydrocarbon. It is found in various essential oils, including cumin, thyme, and oregano. P-cymene has gained significant attention in recent years due to its various applications in the field of scientific research.

Mécanisme D'action

The mechanism of action of p-cymene is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of bacterial enzymes, the modulation of inflammatory cytokines, and the scavenging of free radicals. P-cymene has also been found to interact with various cellular targets, including ion channels, receptors, and enzymes.

Biochemical and Physiological Effects

P-cymene has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. P-cymene has also been found to increase the levels of antioxidant enzymes, including superoxide dismutase and catalase. Moreover, p-cymene has been shown to reduce the levels of lipid peroxidation, a marker of oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

P-cymene has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. P-cymene is also stable and has a long shelf life, making it suitable for long-term experiments. However, p-cymene has some limitations for lab experiments. It has a strong odor, which may interfere with some assays. Moreover, p-cymene may exhibit different effects depending on the concentration and duration of exposure, which may complicate the interpretation of results.

Orientations Futures

P-cymene has several potential future directions for scientific research. It may be further studied for its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Moreover, p-cymene may be investigated for its potential applications in the food industry as a natural preservative. Further studies may also be conducted to elucidate the mechanism of action of p-cymene and to identify its cellular targets. Additionally, p-cymene may be explored for its potential applications in drug delivery systems and as a template for the synthesis of novel compounds.

Conclusion

In conclusion, p-cymene is a naturally occurring aromatic hydrocarbon with various applications in the field of scientific research. It possesses antimicrobial, anti-inflammatory, antioxidant, and anticancer properties and has been shown to exert various biochemical and physiological effects. P-cymene may have potential applications in the food industry, drug delivery systems, and as a template for the synthesis of novel compounds. Further studies are needed to elucidate the mechanism of action of p-cymene and to identify its cellular targets.

Applications De Recherche Scientifique

P-cymene has been extensively studied for its various applications in the field of scientific research. It has been found to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. P-cymene has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to reduce inflammation and oxidative stress in various animal models. Moreover, p-cymene has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Propriétés

Numéro CAS |

120811-92-9 |

|---|---|

Formule moléculaire |

C11H16O |

Poids moléculaire |

164.24 g/mol |

Nom IUPAC |

(3-methoxy-2-methylpropyl)benzene |

InChI |

InChI=1S/C11H16O/c1-10(9-12-2)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

Clé InChI |

YRELUSXNOZNOQI-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)COC |

SMILES canonique |

CC(CC1=CC=CC=C1)COC |

Autres numéros CAS |

120811-92-9 |

Synonymes |

Benzene,(3-methoxy-2-methylpropyl)- |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)

![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)

![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)